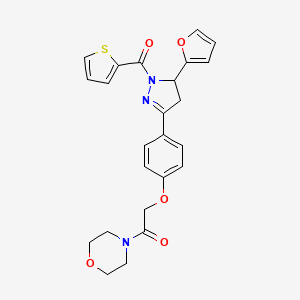

![molecular formula C21H17N3O4S B2882321 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 868376-45-8](/img/structure/B2882321.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and isoindoline rings, followed by the introduction of the acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the thiazole ring might undergo reactions typical of aromatic heterocycles, while the acetamide group could participate in various nucleophilic addition or substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The synthesis of derivatives closely related to the compound has shown promising anti-inflammatory activity. Microwave-assisted synthesis methods have been employed to create thiazolidinone and isoindoline derivatives that demonstrate significant anti-inflammatory effects in both in-vitro and in-vivo models. For example, aliphatic groups on the thiazolidinone ring were found to exhibit better anti-inflammatory activity compared to bulkier groups, highlighting the potential of these compounds in developing anti-inflammatory therapies (Nikalje, 2014).

Antibacterial and Antitumor Activities

Research into the structural characteristics of (oxothiazolidin-2-ylidene)acetamides, including crystal structure analysis, supports the understanding of their interaction with biological targets (Galushchinskiy, Slepukhin, & Obydennov, 2017). Furthermore, derivatives have been evaluated for their hypoglycemic and hypolipidemic activities, indicating a broader therapeutic potential, including the management of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Synthesis and Evaluation Techniques

The synthesis of novel compounds, including thiazolidinediones and thiazolopyrimidines derived from natural sources, has been explored for their analgesic and anti-inflammatory properties. These studies provide a foundation for understanding the chemical synthesis and biological evaluation methods relevant to developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and In Vitro, In Vivo Evaluation

The molecular docking studies, combined with in-vitro and in-vivo evaluation of anti-inflammatory agents, have offered insights into the binding affinity of these compounds towards biological targets, such as human serum albumin (HSA), which is crucial for understanding their mechanism of action (Nikalje, Hirani, & Nawle, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the amplification of the signals mediated by these cyclic nucleotides, which can lead to various cellular responses .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific cell type and the intracellular context. Generally, the increase in cyclic nucleotide levels can lead to the activation of protein kinases, which can phosphorylate various target proteins, leading to changes in cellular functions .

Result of Action

The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective in the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction can be beneficial .

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-3-11-23-18-15(28-2)9-6-10-16(18)29-21(23)22-17(25)12-24-19(26)13-7-4-5-8-14(13)20(24)27/h3-10H,1,11-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTIQWHMTOCLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B2882240.png)

![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2882244.png)

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)

![8-[(4-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2882257.png)

![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)